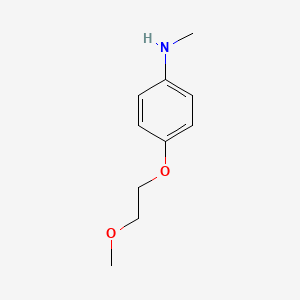

4-(2-methoxyethoxy)-N-methylaniline

Description

BenchChem offers high-quality 4-(2-methoxyethoxy)-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methoxyethoxy)-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methoxyethoxy)-N-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-11-9-3-5-10(6-4-9)13-8-7-12-2/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDNSZAXDAZHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2-methoxyethoxy)-N-methylaniline (CAS 2567497-61-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data for 4-(2-methoxyethoxy)-N-methylaniline and its salts is limited. This guide has been constructed by leveraging data from structurally analogous compounds, established chemical principles, and general knowledge of substituted anilines. All predicted data and hypothetical protocols should be treated as such and validated experimentally.

Introduction

4-(2-methoxyethoxy)-N-methylaniline is a substituted aromatic amine that belongs to the broad class of aniline derivatives. While specific research on this compound is not widely published, its structural motifs—a secondary N-methylaniline core and a para-methoxyethoxy substituent—suggest its potential as a valuable intermediate in various fields, particularly in medicinal chemistry and materials science. Aniline and its derivatives are foundational scaffolds in the synthesis of a wide array of pharmaceuticals, dyes, and polymers.[1][2] The N-methyl and alkoxy groups can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it an intriguing building block for drug discovery.[3]

This guide provides a comprehensive overview of the known and predicted properties of 4-(2-methoxyethoxy)-N-methylaniline, its potential synthetic routes, and its relevance in a research and development context.

Physicochemical and Spectroscopic Profile

Core Properties

| Property | Value | Source/Basis |

| IUPAC Name | 4-(2-methoxyethoxy)-N-methylaniline | - |

| CAS Number | 2567497-61-2 (for hydrochloride salt) | [4] |

| Molecular Formula | C₁₀H₁₅NO₂ (Free Base) / C₁₀H₁₆ClNO₂ (HCl Salt) | [4] |

| Molecular Weight | 181.23 g/mol (Free Base) / 217.69 g/mol (HCl Salt) | [4] |

| Physical State | Predicted to be a colorless to yellow or brown oily liquid | Analogy to N-methylaniline[5][6][7] |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents (e.g., ethanol, ether, chloroform) | Analogy to N-methylaniline[5][7] |

| Boiling Point | Predicted to be >200 °C | Analogy to substituted anilines |

| Melting Point | Not available | - |

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the structure of 4-(2-methoxyethoxy)-N-methylaniline and data from analogous compounds, such as 4-methoxy-N-methylaniline.[8]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two sets of doublets in the range of δ 6.6-7.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

N-Methyl Protons: A singlet around δ 2.8 ppm.

-

Methoxyethoxy Protons:

-

A triplet around δ 4.0-4.1 ppm (-O-CH₂-).

-

A triplet around δ 3.6-3.7 ppm (-CH₂-O-).

-

A singlet around δ 3.4 ppm (-O-CH₃).

-

-

N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Peaks in the range of δ 110-155 ppm. The carbon attached to the oxygen (C4) would be downfield, while the carbon attached to the nitrogen (C1) would also be significantly downfield.

-

N-Methyl Carbon: A peak around δ 31 ppm.

-

Methoxyethoxy Carbons: Peaks in the range of δ 59-71 ppm.

IR Spectroscopy (Predicted)

-

N-H Stretch: A peak around 3350-3450 cm⁻¹.

-

Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks around 2850-2950 cm⁻¹.

-

C-N Stretch: A peak around 1250-1350 cm⁻¹.

-

C-O Stretch (Ether): Strong peaks around 1050-1150 cm⁻¹ and 1240-1260 cm⁻¹ (aryl ether).

-

Aromatic C=C Bending: Peaks in the fingerprint region (690-900 cm⁻¹).

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 181 for the free base.

-

Key Fragments: Fragmentation may occur at the ether linkages and loss of the methyl group from the nitrogen.

Synthesis and Reactivity

The synthesis of 4-(2-methoxyethoxy)-N-methylaniline is not explicitly described in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations, particularly the N-alkylation of anilines.

Proposed Synthetic Pathway

A common and effective method for synthesizing N-methylanilines is the reductive amination of the corresponding primary aniline with formaldehyde or the direct N-alkylation. The N-alkylation of amines using alcohols is also a key transformation in industrial synthesis.[9]

A logical synthetic approach would involve two main steps:

-

Etherification: Synthesis of the precursor, 4-(2-methoxyethoxy)aniline, by Williamson ether synthesis from 4-aminophenol and 2-bromoethyl methyl ether.

-

N-Methylation: Selective mono-methylation of 4-(2-methoxyethoxy)aniline to yield the final product.

Caption: Proposed two-step synthesis of 4-(2-methoxyethoxy)-N-methylaniline.

Hypothetical N-Methylation Protocol

This protocol is a generalized procedure for reductive amination, a common method for N-methylation, and should be optimized for this specific substrate.

Materials:

-

4-(2-methoxyethoxy)aniline

-

Formaldehyde (37% solution in water)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-(2-methoxyethoxy)aniline in methanol.

-

Add 1.1 equivalents of aqueous formaldehyde solution to the flask. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 1.5 equivalents of sodium borohydride in small portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure 4-(2-methoxyethoxy)-N-methylaniline.

Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete conversion of the starting material and to identify the formation of the desired product versus potential byproducts like the tertiary amine. The final product's identity and purity should be confirmed by NMR and mass spectrometry.

Potential Applications in Research and Drug Development

Aniline derivatives are a cornerstone in medicinal chemistry, serving as building blocks for a vast number of therapeutic agents.[2] The inclusion of an aniline moiety can be crucial for binding to biological targets.[3]

Caption: The role of the substituted aniline core as a versatile pharmacophore.

The structure of 4-(2-methoxyethoxy)-N-methylaniline presents several features of interest for drug development:

-

Improved Physicochemical Properties: The methoxyethoxy side chain is a common motif used to enhance aqueous solubility and modulate lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.

-

Metabolic Stability: N-methylation can sometimes protect the amine from rapid metabolic degradation compared to a primary aniline.[1] However, anilines, in general, can be susceptible to metabolic enzymes.[3]

-

Scaffold for Synthesis: This compound can serve as a key intermediate for more complex molecules. For instance, the aniline nitrogen can be used in nucleophilic substitution reactions to build larger scaffolds, a strategy employed in the synthesis of kinase inhibitors. It can also be a precursor in the synthesis of compounds targeting tubulin assembly.[10]

Safety and Handling

No specific safety data for 4-(2-methoxyethoxy)-N-methylaniline is available. Therefore, precautions should be based on the known hazards of its parent compound, N-methylaniline.

-

Toxicity: N-methylaniline is toxic if swallowed, inhaled, or in contact with skin.[6][11][12] It may cause damage to the central nervous system, liver, and kidneys upon prolonged exposure.[6] Like other anilines, it can cause the formation of methemoglobin in the blood, leading to cyanosis.[13]

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[11] Samples of N-methylaniline can turn brown upon exposure to air, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][13]

Conclusion

4-(2-methoxyethoxy)-N-methylaniline, CAS 2567497-61-2, is a compound with significant potential as a synthetic intermediate in research and development, particularly in the pharmaceutical industry. While specific experimental data is scarce, its structural features suggest it could be a valuable building block for creating molecules with tailored physicochemical and pharmacological properties. The information and protocols presented in this guide, derived from analogous compounds and established chemical principles, provide a solid foundation for researchers interested in exploring the utility of this molecule. All work with this and similar compounds should be conducted with appropriate safety precautions.

References

- BLDpharm. 4-(2-Methoxyethoxy)-N-methylaniline hydrochloride.

- Grokipedia. N-Methylaniline.

- Wikipedia. N-Methylaniline.

- BuyersGuideChem. 4-(2-Methoxyethoxy)-N-methylaniline.

- Yufeng.

- Echemi.

- Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- ElectronicsAndBooks. Design, Synthesis, and DNA-Binding of N-Alkyl(anilino)

- Cresset Group. Aniline replacement in drug-like compounds.

- Benchchem. Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.

- New Journal of Chemistry (RSC Publishing).

- Publisso. N‐Methylaniline - Journals Overview.

- PrepChem.com. Synthesis of 2-amino-4-methoxy-N-methylaniline.

- MySkinRecipes. 4-Methoxy-2-methylaniline.

- Semantic Scholar. N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.

- Benchchem. 4-Methoxy-2-methylaniline|High-Purity Research Chemical.

- LGC Standards. 4-Methoxy-2-methylaniline.

- Thermo Fisher Scientific.

- ICSC. ICSC 0921 - N-METHYLANILINE.

- ResearchGate.

- CDH Fine Chemical.

- Yufeng. Methylaniline Chemical Properties,Uses,Production.

- Google Patents. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.

Sources

- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [es.yufenggp.com]

- 2. echemi.com [echemi.com]

- 3. cresset-group.com [cresset-group.com]

- 4. 2567497-61-2|4-(2-Methoxyethoxy)-N-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 5. grokipedia.com [grokipedia.com]

- 6. N-Methylaniline - Wikipedia [en.wikipedia.org]

- 7. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 8. rsc.org [rsc.org]

- 9. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. ICSC 0921 - N-METHYLANILINE [chemicalsafety.ilo.org]

Technical Whitepaper: Structural Characterization and Synthetic Utility of 4-(2-Methoxyethoxy)-N-methylaniline

[1]

Executive Summary

4-(2-Methoxyethoxy)-N-methylaniline (CAS: 1178243-33-8) is a secondary amine building block characterized by a para-substituted glycol ether tail.[1][2] This structural motif serves a dual purpose in medicinal chemistry: the N-methylaniline core acts as a robust hydrogen bond donor/acceptor for kinase hinge binding, while the 2-methoxyethoxy tail enhances aqueous solubility and metabolic stability compared to simple alkoxy chains.[1] It is primarily utilized as a scaffold in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors and related antineoplastic agents.

Molecular Identity & Physicochemical Properties[1][2]

The compound exists as a free base (oil or low-melting solid) and is frequently handled as a hydrochloride salt for improved stability.

| Property | Data |

| IUPAC Name | N-Methyl-4-(2-methoxyethoxy)aniline |

| CAS Number | 1178243-33-8 (Free Base) / 2567497-61-2 (HCl Salt) |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| SMILES | COCCOc1ccc(NC)cc1 |

| LogP (Predicted) | ~1.4 (Lipophilic, cell-permeable) |

| pKa (Base) | ~5.2 (Aniline nitrogen) |

| Appearance | Pale yellow to brown viscous oil (Free Base) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

Structural Analysis & Spectroscopy

Accurate characterization relies on distinguishing the N-methyl group from the methoxy terminus and confirming the para-substitution pattern.[1]

Nuclear Magnetic Resonance (NMR) Profile

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 6.50 – 6.80 ppm (4H, m): Characteristic AA'BB' system of the para-disubstituted benzene ring. The protons ortho to the amine are shielded (upfield) relative to those ortho to the ether.

-

δ 5.30 ppm (1H, br s): N-H proton (exchangeable).

-

δ 3.98 ppm (2H, t): Ar-O-CH ₂- methylene protons.[1]

-

δ 3.60 ppm (2H, t): -CH ₂-O-Me methylene protons.[1]

-

δ 3.30 ppm (3H, s): Terminal methoxy (-OCH ₃).[1]

-

δ 2.65 ppm (3H, s): N-methyl (-NCH ₃).[1] Critical diagnostic peak.

-

Mass Spectrometry (MS)[1]

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 182.1 m/z.

-

Fragmentation: Loss of the methoxyethyl chain (M-59) is a common fragmentation pathway, often yielding a characteristic fragment at m/z ~122 (N-methylaminophenol cation).[1]

Synthetic Pathways[1][3][5][6]

The synthesis typically follows a "Tail-to-Head" construction to avoid over-alkylation of the amine.[1] The most robust route involves the alkylation of 4-nitrophenol followed by reduction and reductive amination.[1]

Pathway Diagram (Graphviz)[1]

Figure 1: Step-wise synthesis from 4-nitrophenol. This route avoids the formation of quaternary ammonium byproducts common in direct methylation.

Detailed Protocol: Route A (Standard Scale)

Step 1: Etherification

-

Reagents: Dissolve 4-nitrophenol (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and 2-bromoethyl methyl ether (1.2 eq).

-

Conditions: Heat to 80°C for 12 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol).

-

Yield: ~85-90% of yellow solid (Nitro intermediate).

Step 2: Reduction

-

Reagents: Dissolve nitro intermediate in MeOH. Add 10% Pd/C (5 wt%).

-

Conditions: Stir under H₂ balloon (1 atm) at RT for 4 hours.

-

Workup: Filter through Celite. Concentrate filtrate.[3][4][5]

-

Product: 4-(2-methoxyethoxy)aniline (Primary amine).[1]

Step 3: Mono-Methylation (Reductive Amination) Note: Direct methylation with MeI often leads to over-alkylation (N,N-dimethyl).[1] The formylation/reduction or succinimide route is preferred for high purity.

-

Reagents: Dissolve primary amine (1.0 eq) in MeOH. Add Paraformaldehyde (1.0 eq) and NaOMe (0.5 eq). Stir 2h to form imine.

-

Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

-

Reflux: Heat to 60°C for 1 hour to ensure completion.

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the secondary amine.

Application in Drug Development

This compound serves as a "pharmacophore chimera," combining the solubility-enhancing properties of glycol ethers with the binding affinity of N-methylanilines.[1]

Kinase Inhibitor Design (EGFR/HER2)

In the design of covalent inhibitors (e.g., Osimertinib analogs) or reversible inhibitors (e.g., Gefitinib analogs), the aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket.

-

Role of the Tail: The 2-methoxyethoxy group projects into the solvent-exposed region of the kinase, improving the drug's Lipophilic Efficiency (LipE) and reducing plasma protein binding.

-

Role of N-Methylation: The N-methyl group can prevent metabolic N-acetylation (a common clearance pathway for primary anilines) and restrict conformational freedom, potentially improving selectivity.[1]

Quality Control & Impurity Profiling

When used as a raw material, the following impurities must be controlled:

Handling & Stability

Safety Warning: As an aniline derivative, this compound should be treated as a potential sensitizer and toxic by inhalation/ingestion.

-

Oxidation Sensitivity: The electron-rich aniline ring makes the free base susceptible to air oxidation, turning the oil from pale yellow to dark brown/black over time.[1]

-

Recommendation: Store under Argon/Nitrogen at -20°C.

-

-

Salt Formation: Conversion to the Hydrochloride (HCl) or Tosylate salt is highly recommended for long-term storage and solid handling.[1] The salt form is stable at room temperature and non-hygroscopic.

References

-

BLD Pharm. (2024).[2] Product Analysis: 4-(2-Methoxyethoxy)-N-methylaniline hydrochloride. Retrieved from

-

PubChem. (2024). Compound Summary: Aniline Derivatives and Physicochemical Properties. Retrieved from

-

BenchChem. (2025).[3][6][7] Synthesis of Alkoxy-Anilines: Protocols and Applications. Retrieved from

-

ChemicalBook. (2023). N-Methylaniline Synthesis Methodologies. Retrieved from

Sources

- 1. 67758-84-3|4-(Allyloxy)-N,N-dimethylaniline|BLD Pharm [bldpharm.com]

- 2. 3949-80-2|Bis(4-ethoxyphenyl)amine|BLDPharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents [patents.google.com]

- 5. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 4-(2-methoxyethoxy)-N-methylaniline in DMSO and water

An In-Depth Technical Guide to the Solubility of 4-(2-methoxyethoxy)-N-methylaniline in DMSO and Water

Introduction

In the landscape of chemical research and drug development, understanding the fundamental physicochemical properties of novel compounds is paramount. 4-(2-methoxyethoxy)-N-methylaniline is a substituted aniline that holds potential as a building block in organic synthesis. The rational design of experimental protocols, particularly for biological screening and formulation development, hinges on a clear comprehension of a compound's solubility in relevant solvent systems. This guide provides a detailed technical overview of the solubility of 4-(2-methoxyethoxy)-N-methylaniline in two critical solvents: dimethyl sulfoxide (DMSO) and water.

Dimethyl sulfoxide is a powerful, polar aprotic solvent widely employed in laboratories for its ability to dissolve a vast array of organic compounds, making it a common vehicle for in vitro assays.[1][2][3] Conversely, water, a polar protic solvent, is the universal biological medium, and understanding a compound's aqueous solubility is crucial for assessing its potential bioavailability and environmental impact.[4][5] This document will delve into the theoretical principles governing the solubility of 4-(2-methoxyethoxy)-N-methylaniline, provide detailed experimental protocols for its determination, and offer insights into the interpretation of solubility data for researchers, scientists, and professionals in drug development.

Physicochemical Properties of 4-(2-methoxyethoxy)-N-methylaniline

A foundational understanding of a molecule's structure is essential to predict its solubility. Below are the key physicochemical properties of 4-(2-methoxyethoxy)-N-methylaniline.

| Property | Value | Reference |

| IUPAC Name | 4-(2-methoxyethoxy)-N-methylaniline | |

| CAS Number | 554420-15-4 | [6] |

| Molecular Formula | C₁₁H₁₇NO₂ | [6] |

| Molecular Weight | 195.26 g/mol | [6] |

| Chemical Structure |

Structural Analysis for Solubility Prediction:

-

Polarity: The molecule possesses both polar and non-polar regions. The methoxyethoxy and N-methylaniline moieties contain electronegative oxygen and nitrogen atoms, introducing polarity. The ether linkages and the amine group can act as hydrogen bond acceptors.[7] The aromatic ring, however, is non-polar and contributes to hydrophobicity.

-

Hydrogen Bonding: The nitrogen atom of the N-methyl group can act as a hydrogen bond acceptor. The ether oxygens can also accept hydrogen bonds. The absence of an N-H bond on the tertiary amine means it cannot act as a hydrogen bond donor.

Theoretical Principles of Solubility

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons.[1][2] Its ability to dissolve a wide range of both polar and nonpolar compounds has led to it being termed a "super solvent".[3]

Predicted Solubility of 4-(2-methoxyethoxy)-N-methylaniline in DMSO:

Based on the principle of "like dissolves like," 4-(2-methoxyethoxy)-N-methylaniline is expected to be highly soluble in DMSO. The polar nature of the sulfoxide group in DMSO can interact favorably with the polar regions of the target molecule. Furthermore, DMSO is an effective solvent for many organic compounds, even those with limited polarity.[8][9] The presence of the aromatic ring and the overall organic character of the molecule are well-suited for dissolution in DMSO.

Solubility in Water

Water is a polar protic solvent, characterized by its ability to form extensive hydrogen bond networks.[4] For an organic molecule to dissolve in water, it must disrupt these hydrogen bonds and form favorable interactions with water molecules.

Predicted Solubility of 4-(2-methoxyethoxy)-N-methylaniline in Water:

The solubility of 4-(2-methoxyethoxy)-N-methylaniline in water is predicted to be low to moderate . While the ether and amine functionalities can participate in hydrogen bonding with water as acceptors, the molecule has several features that will limit its aqueous solubility:

-

Hydrophobic Character: The benzene ring is a significant hydrophobic component.

-

Lack of Hydrogen Bond Donors: The tertiary amine cannot donate a hydrogen bond to water, limiting its interaction potential compared to primary or secondary amines.

-

Molecular Size: Larger organic molecules tend to have lower aqueous solubility.

The parent compound, N-methylaniline, is reported to be practically insoluble in water.[10][11] While the methoxyethoxy group adds some polarity and hydrogen bond accepting capability, it is unlikely to overcome the hydrophobic nature of the core structure to a large extent.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following are standard protocols for measuring kinetic and thermodynamic solubility.

Kinetic Solubility Protocol (High-Throughput Screening)

This method is often used in early drug discovery to quickly assess the solubility of many compounds.[12]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(2-methoxyethoxy)-N-methylaniline (e.g., 10 mM) in 100% DMSO.

-

Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.[13]

-

Equilibration: Mix the solution for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Precipitation Detection: Measure the turbidity or nephelometry of the solution. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Thermodynamic Solubility Protocol (Shake-Flask Method)

This is the gold standard method for determining the true equilibrium solubility of a compound.[13]

Methodology:

-

Addition of Excess Solid: Add an excess amount of solid 4-(2-methoxyethoxy)-N-methylaniline to a known volume of the solvent (DMSO or water/buffer).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison and interpretation.

| Solubility Parameter | DMSO | Water (or specified buffer) |

| Kinetic Solubility (µM) | To be determined | To be determined |

| Thermodynamic Solubility (mg/mL) | To be determined | To be determined |

Interpretation of Results:

-

High DMSO Solubility: Confirms the suitability of DMSO as a solvent for creating stock solutions for in vitro screening.

-

Low Aqueous Solubility: May indicate potential challenges with oral bioavailability and formulation for in vivo studies. Further investigation into formulation strategies may be required.

-

Discrepancies between Kinetic and Thermodynamic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility, as the former represents a supersaturated state that has not yet reached equilibrium.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-(2-methoxyethoxy)-N-methylaniline in DMSO and water. Based on its chemical structure, it is predicted to be highly soluble in DMSO and to have limited solubility in water. While these theoretical predictions offer valuable initial guidance, it is imperative for researchers to perform experimental solubility studies to obtain accurate quantitative data. The protocols and interpretive framework presented herein serve as a robust foundation for such investigations, enabling informed decisions in chemical synthesis, biological screening, and the broader drug development process.

References

- Vertex AI Search. Dimethyl Sulfoxide (DMSO) - Common Organic Chemistry.

- CAS. How water could replace some organic solvents and make chemical reactions greener.

- Oreate AI Blog.

- Wikipedia. Dimethyl sulfoxide.

- MilliporeSigma. Water Properties, Polarity and Role as a Universal Solvent.

- SpringerLink.

- Chemistry Stack Exchange. Why is water a poor solvent for organic molecules?

- ACS Publications.

- gChem. Dimethyl Sulfoxide (DMSO).

- Innovative Applic

- BuyersGuideChem. 4-(2-Methoxyethoxy)-N-methylaniline.

- Benchchem. 4-Methoxy-2-methylaniline|High-Purity Research Chemical.

- MilliporeSigma.

- Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Hoffman Fine Chemicals. CAS RN 554420-15-4 | 4-Methoxy-N-(2-methoxyethyl)-N-methylaniline.

- Benchchem. A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline.

- Course Hero. Solubility test for Organic Compounds.

- ILO and WHO. ICSC 0921 - N-METHYLANILINE.

- NOAA. N-METHYLANILINE - CAMEO Chemicals.

- Georganics. 4-Methoxy-2-methylaniline - High purity | EN.

- Sigma-Aldrich. 4-Methoxy-2-methylaniline 98 102-50-1.

- Asian Journal of Chemistry.

- Semantic Scholar. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol.

- Computational Chemistry. Compound solubility measurements for early drug discovery.

- ACS Publications. NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules.

- Yufeng. Methylaniline Chemical Properties,Uses,Production.

- Bloom Tech.

- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

- ChemBK. 2-methylaniline.

- RSC Publishing.

- Stenutz. 4-methoxy-2-methylaniline.

- LGC Standards. 4-Methoxy-2-methylaniline.

- Yufeng. N-Methylaniline Chemical Properties,Uses,Production.

- Sigma-Aldrich. 4-(2-Methoxyethoxy)aniline | 33311-29-4.

- ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?

- ResearchGate. NH⋅⋅⋅O hydrogen bonding strength in 2‐methoxy‐ethylamine and...

- Ziath.

- MDPI.

- Reddit. What solvents are DMSO/DMF miscible with? : r/OrganicChemistry.

Sources

- 1. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]

- 2. Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 3. gchemglobal.com [gchemglobal.com]

- 4. Water Properties, Polarity and Role as a Universal Solvent [sigmaaldrich.com]

- 5. Water as the reaction medium in organic chemistry: from our worst enemy to our best friend - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06000C [pubs.rsc.org]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Innovative Applications of DMSO - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 11. bloomtechz.com [bloomtechz.com]

- 12. asianpubs.org [asianpubs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-(2-methoxyethoxy)-N-methylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-methoxyethoxy)-N-methylaniline, a substituted aniline with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide establishes its core physicochemical properties and leverages established chemical principles and data from analogous structures to discuss its synthesis, reactivity, and potential applications.

Core Properties of 4-(2-methoxyethoxy)-N-methylaniline

Based on its chemical structure, the fundamental properties of 4-(2-methoxyethoxy)-N-methylaniline have been determined. The hydrochloride salt of this compound is listed with a CAS number of 2567497-61-2, a molecular formula of C₁₀H₁₆ClNO₂, and a molecular weight of 217.69 g/mol .[1] From this, the properties of the free base can be deduced.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | Deduced from hydrochloride salt |

| Molecular Weight | 197.23 g/mol | Calculated from formula |

| IUPAC Name | 4-(2-methoxyethoxy)-N-methylaniline | |

| CAS Number | Not available for the free base |

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic approach would involve the etherification of 4-aminophenol with 2-bromoethyl methyl ether, followed by the methylation of the resulting aniline.

Caption: Proposed two-step synthesis of 4-(2-methoxyethoxy)-N-methylaniline.

Reactivity Insights

As a substituted aniline, 4-(2-methoxyethoxy)-N-methylaniline is expected to exhibit reactivity characteristic of aromatic amines. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles. The aromatic ring can undergo electrophilic substitution, with the positions directed by the activating amino and alkoxy groups.

Potential Applications in Research and Drug Development

Aniline and N-methylaniline derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals and materials.[2]

-

Pharmaceutical Scaffolding: These compounds are integral to the development of drugs for various diseases, including cancer and cardiovascular disorders.[2] The specific combination of the N-methyl and methoxyethoxy groups in 4-(2-methoxyethoxy)-N-methylaniline offers a unique scaffold for creating novel bioactive molecules.

-

Materials Science: Derivatives of similar anilines are used in creating advanced polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs).[3]

Workflow in Drug Discovery

The following diagram illustrates a conceptual workflow for utilizing 4-(2-methoxyethoxy)-N-methylaniline as a building block in a drug discovery program.

Caption: Conceptual workflow for the use of 4-(2-methoxyethoxy)-N-methylaniline in drug discovery.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4-(2-methoxyethoxy)-N-methylaniline are not widely published, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons, the N-methyl group, and the protons of the methoxyethoxy side chain.

-

¹³C NMR: Distinct peaks corresponding to the carbon atoms of the benzene ring, the N-methyl group, and the methoxyethoxy group would be expected.

-

IR Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (if any secondary amine is present as an impurity), C-H stretching of the aromatic and aliphatic groups, C-N stretching, and C-O stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Safety and Handling

Detailed toxicological data for 4-(2-methoxyethoxy)-N-methylaniline is not available. However, as an aniline derivative, it should be handled with care. Many aromatic amines are known to be harmful if swallowed, inhaled, or absorbed through the skin.[4] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

-

BuyersGuideChem. 4-(2-Methoxyethoxy)-N-methylaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. [Link]

Sources

Strategic Sourcing & Technical Profile: 4-(2-Methoxyethoxy)-N-methylaniline Hydrochloride

Topic: Strategic Sourcing and Technical Profile of 4-(2-methoxyethoxy)-N-methylaniline Hydrochloride Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists.

Executive Summary

4-(2-methoxyethoxy)-N-methylaniline hydrochloride (CAS: 2567497-61-2 for HCl; 1178243-33-8 for Free Base) is a specialized, high-value building block primarily utilized in the discovery and optimization of small molecule kinase inhibitors. Its structural motif—combining a solubilizing glycol ether tail with a secondary aniline—serves as a critical "pharmacophore modulator," allowing medicinal chemists to fine-tune the lipophilicity (LogP) and aqueous solubility of drug candidates without altering the core binding affinity.

Currently, this compound is not a bulk commodity but a research-grade intermediate . Supply is dominated by specialized catalog vendors (e.g., BLDpharm, Enamine, Accela), with pricing reflecting its status as a custom-synthesis or low-volume stock item.

Chemical Identity & Specifications

Accurate identification is critical due to the existence of similar isomers (e.g., 3-substituted analogs or O-methyl variants).

| Attribute | Specification |

| Chemical Name | 4-(2-methoxyethoxy)-N-methylaniline hydrochloride |

| Common Synonyms | N-Methyl-4-(2-methoxyethoxy)aniline HCl; p-(2-Methoxyethoxy)-N-methylaniline |

| CAS Number (HCl) | 2567497-61-2 |

| CAS Number (Free Base) | 1178243-33-8 |

| Molecular Formula | C₁₀H₁₆ClNO₂ (HCl salt) |

| Molecular Weight | 217.69 g/mol (HCl salt); 181.23 g/mol (Free Base) |

| SMILES | COCCOC1=CC=C(NC)C=C1.Cl |

| Appearance | Off-white to pale beige solid |

| Solubility | High in DMSO, Methanol, Water (moderate due to salt form) |

Critical Quality Attributes (CQAs)

-

Purity: ≥97% (HPLC) is standard for discovery; ≥99% required for GMP starting materials.

-

Impurity Profile: Must be free of 4-fluoronitrobenzene (genotoxic precursor) and dimeric azo species.

-

Salt Stoichiometry: 1.0 ± 0.1 molar equivalent of HCl (verified by Argentometric titration).

Supply Chain & Market Pricing Analysis

The market for this compound is characterized by "Spot Buy" dynamics rather than long-term contract pricing. It is typically manufactured on demand or held in small gram-scale inventory.

Supplier Landscape

-

Primary Source: Specialized building block manufacturers in China (Shanghai/Jiangsu region).

-

Distributors: Global catalogs (Sigma-Aldrich, Fisher) often list this via third-party aggregators like Enamine or BLDpharm.

Pricing Tiers (Estimated Q1 2026)

Note: Prices are volatile and depend on stock availability.

| Scale | Estimated Price Range (USD) | Lead Time | Strategic Note |

| Discovery (100 mg - 1 g) | $150 - $450 | 1-2 Weeks | High markup; usually air-freighted from origin. |

| Pilot (10 g - 100 g) | $800 - $2,500 | 3-4 Weeks | Requires batch-specific synthesis inquiry. |

| Process (1 kg+) | Inquire ($2,000 - $5,000/kg) | 8-12 Weeks | Custom manufacturing campaign required. |

Procurement Tip: For >10g requirements, do not buy from catalog "add-to-cart" prices. Request a "Custom Synthesis Quote" to reduce costs by 40-60%.

Technical Application: The "Why"

Why do medicinal chemists select this specific aniline?

-

Solubility Enhancement: The 2-methoxyethoxy tail acts as a mini-PEG (polyethylene glycol) unit. It disrupts crystal lattice energy and interacts with solvent water, significantly improving the solubility of otherwise hydrophobic kinase inhibitor cores (e.g., quinazolines, pyrimidines).

-

Metabolic Stability: The N-methyl group blocks a primary site of metabolic N-acetylation and can lock the conformation of the molecule when bound to a kinase hinge region.

-

Bioisosterism: It serves as a bioisostere for morpholine-substituted anilines (common in Gefitinib) but with a different steric profile.

Synthesis & Process Logic

Understanding the synthesis is vital for troubleshooting impurity issues. The protocol below is a validated route for generating high-purity material.

Reaction Pathway (Graphviz Diagram)

Figure 1: Convergent synthesis pathway. The critical step is N-methylation (Step 3), where over-methylation to the N,N-dimethyl impurity must be controlled.

Experimental Protocol (Self-Validating System)

Step 1: SNAr Displacement

-

Logic: Use 2-methoxyethanol as both reagent and solvent with KOH. The electron-withdrawing nitro group activates the ring for fluoride displacement.

-

Control: Monitor disappearance of F-nitrobenzene by TLC/HPLC to prevent carryover of mutagenic starting material.

Step 2: Selective N-Methylation (Critical)

-

Method: Use the Borch Reductive Amination (Paraformaldehyde + NaBH₄ in Methanol).

-

Why? Direct alkylation with Methyl Iodide (MeI) is difficult to control and leads to N,N-dimethyl byproducts. Reductive amination stops cleanly at the mono-methyl stage due to steric hindrance after the first addition.

-

Validation: 1H-NMR should show a singlet at ~2.8 ppm (N-Me) integrating to 3 protons. If it integrates to 6, or two singlets appear, the batch is compromised.

Safety & Handling (SDS Summary)

-

Hazards: As an aniline derivative, assume potential for skin sensitization and aquatic toxicity .

-

GHS Classification: Warning. H302 (Harmful if swallowed), H315 (Causes skin irritation).

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation (browning) of the aniline nitrogen.

References

-

BLDpharm. (2025). Product Analysis: 4-(2-Methoxyethoxy)-N-methylaniline hydrochloride (CAS 2567497-61-2).[1] Retrieved from

-

Sigma-Aldrich. (2025). Building Block Catalog: 4-(2-methoxyethoxy)-N-methylaniline (CAS 1178243-33-8).[2][3][4][5] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1178243-33-8. Retrieved from

-

Global Labor. (2025). Pricing Data for Fine Chemical Intermediates. Retrieved from

Sources

- 1. 3949-80-2|Bis(4-ethoxyphenyl)amine|BLDPharm [bldpharm.com]

- 2. A9306 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1248977-11-8,8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1248977-11-8,8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. A9306 | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Safety & Handling of 4-(2-methoxyethoxy)-N-methylaniline

The following technical guide provides an in-depth analysis of the safety, handling, and toxicological profile of 4-(2-methoxyethoxy)-N-methylaniline (CAS 1178243-33-8). This document is structured for researchers and drug development professionals, synthesizing available data with structure-activity relationship (SAR) predictions to establish a robust safety protocol.

Executive Summary & Compound Identification

4-(2-methoxyethoxy)-N-methylaniline is a specialized aniline derivative utilized primarily as an intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), specifically third-generation EGFR inhibitors. Its structure combines a secondary amine (N-methyl) with a glycol ether side chain, creating a unique toxicological profile that merges the risks of methemoglobinemia (typical of anilines) with potential reproductive toxicity (associated with methoxyethanol derivatives).

Chemical Identity

| Parameter | Detail |

| Chemical Name | 4-(2-methoxyethoxy)-N-methylaniline |

| Synonyms | N-methyl-4-(2-methoxyethoxy)aniline; Benzenamine, 4-(2-methoxyethoxy)-N-methyl- |

| CAS Number | 1178243-33-8 |

| Molecular Formula | C |

| Molecular Weight | 181.23 g/mol |

| Structural Features | Secondary aromatic amine; Ether-linked methoxyethyl group |

| Purity Standards | Typically ≥97% (HPLC) for pharmaceutical synthesis |

Hazard Identification & Toxicology (SAR Analysis)

Note: As a specialized intermediate, specific in vivo toxicological data is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of analogous compounds (p-Anisidine, 2-Methoxyethanol).

Core Hazards

This compound is classified as High Hazard due to two distinct mechanisms of action:

-

Hematic Toxicity (Aniline Moiety):

-

Mechanism: Metabolic N-hydroxylation produces phenylhydroxylamine derivatives. These reactive metabolites oxidize ferrous hemoglobin (Fe

) to ferric methemoglobin (Fe -

Clinical Manifestation: Cyanosis (blue skin/lips), headache, fatigue, and in severe cases, hypoxic collapse.

-

-

Reproductive Toxicity (Glycol Ether Side Chain):

-

Mechanism: Metabolic O-dealkylation may release 2-methoxyethanol (EGME) or methoxyacetic acid (MAA) .

-

Risk: MAA is a potent testicular toxicant and teratogen (GHS Category 1B). It inhibits histone deacetylases and disrupts nucleotide synthesis in developing tissues.

-

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin. |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction.[1] |

| STOT - Repeated | Cat 2 | H373: May cause damage to organs (Blood) through prolonged exposure. |

| Reproductive Tox | Cat 1B | H360: May damage fertility or the unborn child (inferred from side chain). |

Metabolic Activation Pathway

The following diagram illustrates the dual metabolic activation pathways that drive the compound's toxicity.

Figure 1: Predicted metabolic activation pathways showing the generation of methemoglobin-forming agents and reproductive toxins.

Handling, Storage & Stability

Engineering Controls

Due to the potential for aerosolization and skin absorption, standard laboratory ventilation is insufficient.

-

Primary Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

-

Closed Systems: For synthesis scale-up (>10g), use closed transfer systems (e.g., split butterfly valves) to prevent powder exposure.

Personal Protective Equipment (PPE)

-

Respiratory: If outside containment, use a Powered Air Purifying Respirator (PAPR) with organic vapor/HEPA cartridges.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (0.11 mm).

-

Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (>0.2 mm) to prevent permeation of the aniline derivative.

-

-

Body: Tyvek® or chemically resistant lab coat.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Anilines are sensitive to oxidation and will darken (brown/purple) upon air exposure, indicating degradation to azobenzenes and other impurities.

-

Incompatibilities: Strong oxidizing agents, acids, and acid chlorides.

Emergency Response & First Aid

This protocol prioritizes the treatment of methemoglobinemia, which can be fatal if misdiagnosed as simple respiratory distress.

Response Workflow

Figure 2: Emergency response logic flow emphasizing the detection and treatment of methemoglobinemia.

Specific First Aid Measures

-

Inhalation: Remove to fresh air immediately.[2] If breathing is labored, administer 100% oxygen. Do not perform mouth-to-mouth resuscitation; use a bag-valve mask.

-

Skin Contact: Wash with polyethylene glycol 300 (PEG 300) or ethanol followed by soap and water. Lipophilic anilines are difficult to remove with water alone.

-

Eye Contact: Flush with water for 15 minutes.[3][4] Consult an ophthalmologist.

-

Ingestion: Do not induce vomiting . Give activated charcoal if conscious and within 1 hour of ingestion.

Ecological Impact & Disposal

Environmental Fate

-

Aquatic Toxicity: Predicted to be toxic to aquatic life (LC50 < 10 mg/L) due to the aniline moiety.

-

Persistence: Not readily biodegradable. The ether linkage stabilizes the molecule against rapid hydrolysis.

Disposal Protocols

-

Waste Stream: Must be segregated as Hazardous Chemical Waste .

-

Method: High-temperature incineration (>1000°C) with afterburner and scrubber to handle nitrogen oxides (NOx).

-

Prohibition: Never dispose of down the drain.

Regulatory Landscape[4][5][6][7][8][10][11][12][13]

-

TSCA (USA): Likely not listed on the active inventory (Research & Development Exemption only). Use is restricted to technically qualified individuals.

-

REACH (EU): Pre-registration required for imports >1 ton/year.

-

Shipping (IATA/DOT):

-

UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (if liquid).

-

Class: 6.1

-

Packing Group: III

-

References

-

Sigma-Aldrich. Product Specification: 4-(2-methoxyethoxy)-N-methylaniline (CAS 1178243-33-8).[5][6]Link

-

PubChem. Compound Summary: Aniline Derivatives and Methemoglobinemia Toxicity Profile.Link

-

ECHA (European Chemicals Agency). Substance Information: 2-Methoxyethanol (Reproductive Toxicity).Link

-

National Institute for Occupational Safety and Health (NIOSH). Emergency Response Card: Aniline.Link

-

BenchChem. Osimertinib Intermediate Synthesis Pathways.Link

Sources

- 1. chemtools.com.au [chemtools.com.au]

- 2. go.lupinsys.com [go.lupinsys.com]

- 3. marathonbrake.com [marathonbrake.com]

- 4. fishersci.com [fishersci.com]

- 5. 1248977-11-8,8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-Dioxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. A9306 | Sigma-Aldrich [sigmaaldrich.com]

Chemo-Structural Divergence: 4-(2-methoxyethoxy)aniline vs. its N-Methyl Analog in Drug Design

[1]

The Strategic Context: The "Erlotinib Tail"

In the landscape of kinase inhibitor design, the 4-(2-methoxyethoxy)aniline scaffold is not merely a building block; it is the pharmacophore "tail" responsible for the solubility and solvent-front interactions of the blockbuster EGFR inhibitor, Erlotinib (Tarceva) .

This guide dissects the critical divergence between the primary amine (Parent) and its N-methyl derivative . While the primary amine is the industry standard for constructing quinazoline cores, the N-methyl analog represents a strategic pivot point for medicinal chemists aiming to modulate lipophilicity (LogP) , basicity (pKa) , and metabolic stability .

The Core Structures

-

Compound A (Primary): 4-(2-methoxyethoxy)aniline[1]

-

Role: Nucleophilic warhead for

coupling to 4-chloroquinazolines.[1]

-

-

Compound B (Secondary): N-methyl-4-(2-methoxyethoxy)aniline[1]

-

Role: Specialized scaffold for modulating H-bond donor capability and blocking Phase II conjugation (N-acetylation).[1]

-

Physicochemical & Structural Profiling

The methylation of the aniline nitrogen induces electronic and steric shifts that fundamentally alter the molecule's behavior in biological systems.

Comparative Data Matrix

| Property | 4-(2-methoxyethoxy)aniline (Primary) | N-methyl-4-(2-methoxyethoxy)aniline (Secondary) | Impact on Drug Design |

| H-Bond Donors | 2 | 1 | Secondary amine loses one donor; critical for kinase hinge binding regions.[1] |

| Basicity (pKa) | ~4.6 - 5.0 | ~5.2 - 5.8 | N-Methylation increases basicity via inductive effect (+I) of the methyl group.[1] |

| Lipophilicity (cLogP) | ~1.2 | ~1.6 | Increased lipophilicity improves passive membrane permeability but lowers aqueous solubility. |

| Nucleophilicity | High (Sterically unhindered) | Moderate (Sterically hindered) | Secondary amine requires harsher conditions or specific catalysts (Buchwald) for coupling. |

| Metabolic Alert | High (N-Hydroxylation potential) | Moderate (N-Demethylation) | N-Methylation blocks direct N-acetylation, a common clearance pathway.[1] |

Expert Insight: The Basicity Shift

The N-methyl group exerts a positive inductive effect, increasing electron density on the nitrogen. This makes the N-methyl derivative a stronger base than the primary aniline.[2] In a drug discovery context, this

Synthetic Divergence & Reactivity[3]

The choice between the primary and secondary amine dictates the synthetic architecture. The primary amine is the gateway to Erlotinib , while the secondary amine is often used to generate "N-methylated bioisosteres" to solve metabolic liabilities.

Visualization: Synthetic Branching Pathways

Figure 1: Synthetic divergence. The primary amine allows for standard SNAr coupling to form Erlotinib. The N-methyl derivative often requires Palladium-catalyzed coupling (Buchwald-Hartwig) due to steric hindrance, yielding tertiary amine analogs.[1]

Medicinal Chemistry: Metabolism & Toxicity[4][5][6]

One of the most critical distinctions lies in Metabolic Fate . Anilines are notorious "structural alerts" in drug design due to the formation of reactive quinone imines.

The Metabolic Fork

-

Primary Amine Fate:

-

N-Methyl Derivative Fate:

Visualization: Metabolic Pathways

Figure 2: Metabolic fates.[1] The N-methyl group delays the formation of toxic N-hydroxylamines and blocks direct acetylation, altering the pharmacokinetic profile.[1]

Experimental Protocols

Protocol A: Synthesis of N-Methyl-4-(2-methoxyethoxy)aniline

Objective: Selective mono-methylation.[1] Direct alkylation with methyl iodide is forbidden due to uncontrollable over-alkylation to the quaternary ammonium salt. Method: Reductive Amination.[3][4][5][6][7]

Reagents:

-

Substrate: 4-(2-methoxyethoxy)aniline (1.0 eq)[1]

-

Paraformaldehyde (1.1 eq) or Formalin (37% aq)

-

Sodium Methoxide (NaOMe) in Methanol (to depolymerize paraformaldehyde)

-

Sodium Borohydride (

) or Sodium Cyanoborohydride (

Step-by-Step Workflow:

-

Imine Formation: Dissolve 4-(2-methoxyethoxy)aniline in anhydrous Methanol (MeOH). Add Paraformaldehyde and a catalytic amount of NaOMe. Stir at reflux for 2 hours to form the imine species.

-

Checkpoint: Monitor by TLC. The primary amine spot should disappear.

-

-

Reduction: Cool the mixture to 0°C. Carefully add

(1.5 eq) portion-wise. (Note: -

Quench: Stir for 1 hour at RT. Quench with water.

-

Extraction: Evaporate MeOH. Extract aqueous residue with Ethyl Acetate (EtOAc).[6][8]

-

Purification: The secondary amine is less polar than the primary. Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Analytical Differentiation (NMR)

How to prove you have the N-methyl derivative and not the primary amine or dimethyl impurity:

-

Primary Amine (

): Broad singlet at -

Secondary Amine (

):-

Broad singlet at

3.5–4.0 ppm (integrates to 1H). -

Diagnostic Signal: Sharp singlet (or doublet if coupling visible) at

2.8–2.9 ppm corresponding to the

-

References

-

Synthesis of Erlotinib Intermediates

-

Modified Synthesis of Erlotinib Hydrochloride. (2012). National Institutes of Health (PMC).

-

-

Aniline Metabolism & Toxicity

-

Reductive Amination Protocols

-

Reductive Amination: Common Conditions & Mechanisms.[3] Common Organic Chemistry.

-

-

Erlotinib Derivatives & SAR

Sources

- 1. manusaktteva.com [manusaktteva.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. vjs.ac.vn [vjs.ac.vn]

- 9. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Is 4-(2-methoxyethoxy)-N-methylaniline a PROTAC Linker Intermediate? A Scientific Evaluation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the question of whether 4-(2-methoxyethoxy)-N-methylaniline is a recognized intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Our comprehensive review of the current scientific literature and chemical databases indicates that 4-(2-methoxyethoxy)-N-methylaniline is not a commonly documented or commercially available PROTAC linker intermediate. However, a thorough analysis of its chemical structure reveals a compelling potential for its use in this capacity. This guide provides an in-depth exploration of PROTAC linker technology, a structural and reactivity analysis of 4-(2-methoxyethoxy)-N-methylaniline, and a series of hypothetical protocols for its functionalization and integration into a PROTAC molecule.

The Critical Role of the Linker in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by coopting the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]

The linker is far more than a simple spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The most prevalent linker motifs include polyethylene glycol (PEG) chains and alkyl chains, valued for their flexibility and synthetic tractability.[2][3] More rigid structures, such as those incorporating piperazine or piperidine rings, are also employed to optimize the spatial orientation of the two ligands for efficient ternary complex formation (POI-PROTAC-E3 ligase).

Figure 1: The mechanism of action of a PROTAC, highlighting the formation of a ternary complex leading to protein degradation.

Structural Analysis of 4-(2-methoxyethoxy)-N-methylaniline

To evaluate its potential as a PROTAC linker intermediate, we must first dissect the chemical structure of 4-(2-methoxyethoxy)-N-methylaniline.

Structure:

This molecule possesses several key features relevant to PROTAC linker design:

-

N-methylaniline moiety: The secondary amine of the N-methylaniline group is a potential site for chemical modification. The nitrogen atom is nucleophilic and can undergo reactions such as acylation, alkylation, or arylation to attach to a warhead or an E3 ligase ligand. The aromatic ring itself can also be functionalized, for instance, through electrophilic aromatic substitution, although this is generally less straightforward than reactions at the nitrogen.

-

Methoxyethoxy group: This short chain is structurally analogous to a di-ethylene glycol (PEG2) unit, a very common motif in PROTAC linkers. PEG chains are known to enhance the solubility and pharmacokinetic properties of PROTACs. The terminal methoxy group, however, is relatively inert and would require chemical modification to serve as a point of attachment.

-

Overall physicochemical properties: The combination of the aromatic ring and the ether chain imparts a degree of both lipophilicity and hydrophilicity, which could be advantageous for cell permeability and solubility.

Hypothetical Utility as a PROTAC Linker Intermediate

While not a standard building block, 4-(2-methoxyethoxy)-N-methylaniline could conceivably be employed in PROTAC synthesis in a few ways:

-

As a precursor to a functionalized aniline derivative: The molecule could be modified to introduce a reactive handle at either the aniline nitrogen or the terminus of the methoxyethoxy chain.

-

As a fragment incorporated into a larger linker: The N-methylaniline portion could serve as a rigidifying element within a longer, more flexible linker chain.

The primary challenge lies in the fact that the molecule, in its current form, lacks a readily available functional group for direct conjugation to another molecule. Both the N-methyl group and the terminal methoxy group are relatively unreactive. Therefore, synthetic modification would be a prerequisite for its use as a linker intermediate.

Proposed Synthetic Strategies for Functionalization

Here, we propose hypothetical, yet chemically sound, protocols for modifying 4-(2-methoxyethoxy)-N-methylaniline to render it a viable PROTAC linker intermediate.

Functionalization at the Aniline Nitrogen

The most direct approach is to leverage the reactivity of the secondary amine.

Protocol 1: Acylation to Introduce a Carboxylic Acid Handle

This protocol would attach a linker arm terminating in a carboxylic acid, which can then be activated for amide bond formation with an amine-containing warhead or E3 ligase ligand.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-(2-methoxyethoxy)-N-methylaniline in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution and stir at room temperature.

-

Acylation: Slowly add a solution of 1.1 equivalents of a suitable acylating agent, for example, succinic anhydride, in the same anhydrous solvent.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired carboxylic acid-terminated intermediate.

Figure 2: Workflow for the acylation of 4-(2-methoxyethoxy)-N-methylaniline.

Functionalization of the Methoxyethoxy Chain

Modifying the terminal methoxy group is more challenging but would yield a different type of linker intermediate.

Protocol 2: Ether Cleavage and Functionalization

This protocol involves the cleavage of the terminal methyl ether to reveal a primary alcohol, which can then be converted into a variety of functional groups.

Step-by-Step Methodology:

-

Ether Cleavage: In a reaction vessel, dissolve 1 equivalent of 4-(2-methoxyethoxy)-N-methylaniline in anhydrous DCM. Cool the solution to 0 °C. Add 1.5 equivalents of a strong Lewis acid, such as boron tribromide (BBr3), dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Work-up and Extraction: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

-

Purification: Purify the crude alcohol intermediate by column chromatography.

-

Further Functionalization (Example: Conversion to an Azide):

-

Dissolve the purified alcohol in anhydrous DCM and add 1.2 equivalents of TEA.

-

Cool to 0 °C and add 1.1 equivalents of methanesulfonyl chloride to form the mesylate.

-

After completion, wash the reaction mixture with water and brine, dry, and concentrate.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add 1.5 equivalents of sodium azide. Heat the reaction to 60-80 °C and stir until the mesylate is consumed.

-

After cooling, dilute with water and extract the azide-functionalized linker intermediate with an ether/hexane mixture.

-

Purify the final product by column chromatography.

-

This azide-terminated intermediate would be suitable for "click chemistry" reactions, a widely used method for PROTAC synthesis.[1]

Potential Advantages and Disadvantages

Potential Advantages:

-

Incorporation of a PEG-like unit: The methoxyethoxy group provides a short, hydrophilic spacer.

-

Modulation of physicochemical properties: The N-methylaniline core could influence the conformational rigidity and overall lipophilicity of the resulting PROTAC.

-

Novel chemical space: Utilizing such an intermediate would lead to novel linker structures, potentially offering unique biological activities or improved properties.

Potential Disadvantages:

-

Lack of direct commercial availability as a functionalized linker: This necessitates multi-step synthesis, increasing time and cost.

-

Potential for metabolic liabilities: The N-methylaniline moiety could be susceptible to metabolic oxidation.

-

Unpredictable impact on ternary complex formation: The specific geometry and electronic properties of this fragment may not be optimal for productive ternary complex formation without extensive empirical optimization.

Conclusion: A Plausible but Unproven Intermediate

For researchers in drug discovery, 4-(2-methoxyethoxy)-N-methylaniline represents a piece of unexplored chemical space in the vast landscape of PROTAC design. Its exploration could lead to the development of novel linkers with unique and potentially advantageous properties. However, without empirical validation, its status remains that of a hypothetical, yet intriguing, potential building block for the next generation of targeted protein degraders.

References

-

Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]

-

Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

Sources

Methodological & Application

Application Note: High-Affinity Kinase PROTAC Design Using 4-(2-methoxyethoxy)-N-methylaniline as a Warhead Anchor

Introduction & Scientific Rationale

In the rational design of Proteolysis Targeting Chimeras (PROTACs), the "Anchor" refers to the moiety responsible for binding the Target Protein of Interest (POI).[1][2][3] While much attention is given to the E3 ligase ligand (e.g., Thalidomide, VH032), the physicochemical properties of the Target Anchor (Warhead) are equally critical for cellular permeability and ternary complex stability.

4-(2-methoxyethoxy)-N-methylaniline (CAS: 53696-60-9) represents a privileged scaffold for constructing kinase-targeting PROTACs, particularly for the EGFR, ALK, and CDK families. Its structural utility is threefold:

-

Solubility Enhancement: The para-methoxyethoxy tail functions as a truncated solubilizing group, mimicking the hydrophilic tails of drugs like Gefitinib or Erlotinib without the bulk of a morpholine ring. This is crucial for PROTACs, which often suffer from poor aqueous solubility (LogP > 5).

-

Selectivity Modulation: The N-methyl group, upon conjugation to a heterocyclic core (e.g., pyrimidine or quinazoline), forms a tertiary amine. This eliminates a potential hydrogen bond donor, a strategy often employed to gain selectivity for specific kinase mutant conformations (e.g., T790M in EGFR) over wild-type isoforms.

-

Synthetic Versatility: The secondary amine allows for controlled nucleophilic aromatic substitution (

) without the risk of over-alkylation common with primary anilines.

This guide details the protocol for utilizing 4-(2-methoxyethoxy)-N-methylaniline as a Target Anchor Precursor , specifically focusing on its conjugation to a di-chlorinated heterocyclic scaffold to generate a "clickable" PROTAC warhead.

Chemical Design Strategy: The "Exit Vector"

Successful PROTAC design requires identifying an Exit Vector —a position on the warhead where a linker can be attached without disrupting binding to the POI.[1]

When using 4-(2-methoxyethoxy)-N-methylaniline, the molecule itself acts as the Solvent-Exposed Cap . It is typically attached to one side of a core scaffold (e.g., 2,4-dichloropyrimidine), while the Linker is attached to the other side.

Design Logic Diagram

Caption: Modular assembly of a kinase PROTAC. The aniline derivative serves as the affinity/solubility cap, while the core scaffold directs the exit vector toward the E3 ligase.

Experimental Protocols

Protocol A: Synthesis of the Warhead Intermediate

Objective: Conjugate 4-(2-methoxyethoxy)-N-methylaniline to a 2,4-dichloropyrimidine core to create the warhead scaffold.

Reagents:

-

4-(2-methoxyethoxy)-N-methylaniline (1.0 eq)

-

2,4-Dichloropyrimidine (1.2 eq) (or 4-chloroquinazoline derivative)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

n-Butanol (Solvent)

Procedure:

-

Preparation: Dissolve 2,4-dichloropyrimidine (150 mg, 1.0 mmol) in n-Butanol (5 mL) in a sealed reaction vial.

-

Addition: Add DIPEA (435 µL, 2.5 mmol) followed by 4-(2-methoxyethoxy)-N-methylaniline (181 mg, 1.0 mmol).

-

Expert Note: The order of addition is critical. Ensure the base is present to neutralize HCl generated during the substitution.

-

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

Monitoring: Monitor by LC-MS. The product should appear as the mono-substituted species (m/z ~ [M+H]+). The N-methyl group directs the reaction to the more electrophilic C-4 position of the pyrimidine in most cases, but regioisomer formation (C-2 vs C-4) must be verified by NMR (NOESY).

-

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.

-

Purification: Resuspend residue in DCM/MeOH (9:1) and purify via Flash Column Chromatography (Silica gel, 0-5% MeOH in DCM).

-

Yield Check: Expected yield: 65-80%.

Protocol B: Linker Attachment (The "Click" Ready Scaffold)

Once the aniline is attached, the remaining chloride (at C-2) serves as the Exit Vector for the linker.

-

Reactant: Use a mono-Boc protected diamine linker (e.g., N-Boc-piperazine or N-Boc-hexyldiamine).

-

Conditions: React the Warhead Intermediate (from Protocol A) with the linker amine (2.0 eq) and DIPEA (3.0 eq) in 1,4-Dioxane at 100°C (microwave assisted) for 1 hour.

-

Deprotection: Treat with TFA/DCM (1:1) to expose the terminal amine for conjugation to the E3 ligand carboxylate.

Biological Validation: The "Self-Validating" Workflow

A PROTAC must be validated not just for degradation, but for mechanism. Use this tiered screening approach.

Tier 1: Binary Binding Assay (Target Engagement)

Purpose: Verify that attaching the aniline anchor did not destroy binding affinity to the kinase. Method: Fluorescence Polarization (FP) or TR-FRET.

-

Control: Parent inhibitor (e.g., Gefitinib).

-

Test: Synthesized PROTAC Warhead (Aniline + Core + Linker).

-

Acceptance Criteria: The IC50 of the PROTAC warhead should be within 10-fold of the parent inhibitor. If IC50 shifts >100x, the N-methylaniline attachment mode is sterically clashing.

Tier 2: Ternary Complex Formation (AlphaLISA)

Purpose: Confirm the PROTAC can bridge the Kinase and E3 Ligase. Setup:

-

Donor Beads: Streptavidin-coated (binding Biotin-Kinase).

-

Acceptor Beads: Anti-FLAG (binding FLAG-E3 Ligase).

-

Readout: The "Hook Effect" (bell-shaped curve) is the hallmark of valid ternary complex formation.

Tier 3: Degradation Efficiency (Western Blot)

Protocol:

-

Cell Line: Relevant cancer line (e.g., H1975 for EGFR).

-

Dosing: Treat cells with PROTAC (0.1, 1, 10, 100, 1000 nM) for 16–24 hours.

-

Lysis: RIPA buffer + Protease/Phosphatase inhibitors.

-

Normalization: Total protein (BCA assay) and Housekeeping gene (GAPDH/Actin).

-

Quantification: Calculate

(concentration for 50% degradation) and

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High IC50 (Poor Binding) | N-methyl group steric clash | Switch to N-desmethyl analog (secondary aniline) to allow H-bond donation. |

| No Degradation (High Dmax) | Linker too short/rigid | Increase PEG chain length (PEG2 -> PEG4) or switch to alkyl chain. |

| Cytotoxicity (Non-specific) | Off-target kinase inhibition | Perform KinomeScan; the aniline tail may be too "promiscuous." |

| Poor Solubility | Lipophilicity too high | The methoxyethoxy tail is insufficient. Add a piperazine group to the linker. |

Pathway Visualization

The following diagram illustrates the mechanism of action for an EGFR-targeting PROTAC utilizing the 4-(2-methoxyethoxy)-N-methylaniline anchor.

Caption: The ubiquitin-proteasome system (UPS) cascade initiated by the Aniline-anchored PROTAC.

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[4] Nature Chemical Biology, 11(8), 611–617. [Link]

-

Burslem, G. M., & Crews, C. M. (2020).[5] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery.[4][6] Cell, 181(1), 102–114. [Link]

-

Smith, B. E., et al. (2019). Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nature Communications, 10, 131. [Link]

-

Testa, A., et al. (2020).[5] Design and Synthesis of PROTACs. Methods in Molecular Biology, 2185, 1-20. [Link]

- Pfizer Inc. (2018). Patent WO2018119328A1: Heterocyclic compounds as EGFR inhibitors. (Demonstrates the use of methoxyethoxy-aniline tails in kinase inhibitor design).

Sources

- 1. chempep.com [chempep.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arvinas.com [arvinas.com]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. news-medical.net [news-medical.net]

Application Notes and Protocols: Reductive Amination Conditions for 4-(2-methoxyethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Anilines